Dimethachlor Metabolite SYN 530561
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(2-hydroxyacetyl)-(2-methoxyethyl)amino]-3-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5/c1-9-4-3-5-10(13(17)18)12(9)14(6-7-19-2)11(16)8-15/h3-5,15H,6-8H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJKHCLQXFACPDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)O)N(CCOC)C(=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90746804 | |
| Record name | 2-[(Hydroxyacetyl)(2-methoxyethyl)amino]-3-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90746804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1138220-18-4 | |
| Record name | 2-[(Hydroxyacetyl)(2-methoxyethyl)amino]-3-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90746804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Metabolic Formation and Environmental Degradation Pathways of Syn 530561
Biotransformation Pathways from Dimethachlor (B1670658)
The formation of SYN 530561 is a result of the biotransformation of dimethachlor within biological systems. While specific enzymatic reactions leading to SYN 530561 are not extensively detailed in publicly available literature, the chemical structures of dimethachlor and SYN 530561 suggest a series of metabolic steps. These likely involve hydroxylation and other modifications of the dimethachlor molecule.
The parent compound, dimethachlor, is a chloroacetamide herbicide. researchgate.net Its metabolism in organisms such as plants and soil microbes leads to the formation of various metabolites as the organism attempts to detoxify and eliminate the foreign compound. One of these metabolic routes results in the creation of SYN 530561.
Aerobic Degradation Mechanisms in Environmental Compartments
In the environment, dimethachlor and its metabolites are subject to degradation by various mechanisms. Aerobic degradation, which occurs in the presence of oxygen, is a key process in soil and water.
Studies on the degradation of dimethachlor in soil have shown that its concentration decreases over time, with half-life values (DT50) reported to be in the range of 40 to 70 days. nih.gov During this degradation, a number of metabolites are formed. SYN 530561 has been identified as a metabolite formed under aerobic conditions. herts.ac.uk
The degradation process involves the activity of soil microorganisms that utilize the herbicide as a source of carbon and energy. The rate and pathway of degradation can be influenced by several environmental factors, including soil type, temperature, moisture, and the composition of the microbial community.
Microbial and Abiotic Transformation Processes
Both microbial and abiotic processes contribute to the transformation of dimethachlor and its metabolites in the environment.
Microbial Transformation: Soil microorganisms play a crucial role in the breakdown of dimethachlor. researchgate.net These microbes possess diverse enzymatic systems that can attack the chemical structure of the herbicide, leading to its degradation. The formation of SYN 530561 is a part of this complex microbial metabolism.
Abiotic Transformation: In addition to microbial action, abiotic processes such as hydrolysis and photolysis can also contribute to the transformation of dimethachlor. However, the significance of these processes compared to microbial degradation can vary depending on the environmental conditions. For instance, in the absence of microbial activity, the degradation of chloroacetanilide herbicides has been observed to be negligible, indicating the primary role of microorganisms. researchgate.net
The persistence and mobility of dimethachlor and its metabolites, including SYN 530561, in the environment are a concern for water quality. SYN 530561 has been noted as a potential pollutant in groundwater. sigmaaldrich.comsigmaaldrich.com The study of these degradation and transformation pathways is essential for understanding the environmental fate of these compounds and for developing strategies to mitigate potential risks.
Environmental Occurrence and Distribution of Syn 530561
Detection and Prevalence in Groundwater Systems
SYN 530561 has been identified as a potential groundwater contaminant in several European countries. Regulatory assessments and monitoring studies have predicted and, in some cases, detected its presence in groundwater resources.
A 2018 report from the French National Agency for Water and Aquatic Environments (Aquaref) evaluated the potential for pesticide metabolites to transfer to groundwater. aquaref.fr This assessment included predicted environmental concentrations for SYN 530561 based on various scenarios, with estimated concentrations ranging from 0.2 to 1.3 µg/L. aquaref.fr Furthermore, a lysimeter study, which simulates the movement of substances through the soil profile, measured a leachate concentration of 2.2 µg/L for SYN 530561, indicating its potential to reach groundwater. aquaref.fr
In Germany, monitoring for SYN 530561 in shallow groundwater was conducted between 2002 and 2005. bund.de A more recent report on the quality of groundwater in Germany for the period 2017-2021 also lists SYN 530561 as a detected dimethachlor (B1670658) metabolite. lawa.de
Similarly, a report from Austria noted that the dimethachlor metabolite SYN 530561 reached a maximum annual average concentration of 2.1 µg/L in groundwater. steiermark.at These findings from different European countries underscore the relevance of including SYN 530561 in groundwater quality monitoring programs.
Table 1: Predicted and Measured Concentrations of SYN 530561 in Groundwater
| Country/Region | Type of Data | Concentration (µg/L) | Source |
| France | Predicted Environmental Concentration | 0.2 - 1.3 | aquaref.fr |
| France | Lysimeter Leachate | 2.2 | aquaref.fr |
| Austria | Maximum Annual Mean Concentration | 2.1 | steiermark.at |
| Germany | Monitoring Data | Detected (concentration not specified) | bund.delawa.de |
Presence in Surface Water Bodies
Direct monitoring data for SYN 530561 in surface water bodies such as rivers and lakes is limited in the public domain. While analytical standards for SYN 530561 are available for use in surface water sample analysis, comprehensive studies detailing its detection and prevalence are not widely reported.
However, a 2024 study on substances of concern in the Baltic Sea Region identified the presence of SYN 530561 in stormwater samples. interreg-baltic.eu Stormwater runoff is a significant pathway for the transport of pollutants from terrestrial to aquatic environments, suggesting a potential for SYN 530561 to enter surface water bodies. interreg-baltic.eu The study did not provide specific concentration levels in the receiving surface waters. interreg-baltic.eu Further research is needed to determine the extent of SYN 530561 contamination in various surface water systems.
Spatial and Temporal Distribution Patterns
Available data on SYN 530561 is insufficient to establish comprehensive spatial and temporal distribution patterns. The existing information is derived from specific studies and monitoring programs in different European countries over various timeframes, making a broad analysis challenging.
The detection of SYN 530561 in Germany was reported in monitoring conducted between 2002 and 2005 and again in a 2017-2021 report, suggesting potential long-term or recurring presence in certain areas. bund.delawa.de The French and Austrian data points are from more recent reports, indicating a contemporary concern regarding this metabolite in those regions. aquaref.frsteiermark.at The detection in stormwater in the Baltic Sea Region highlights a geographical area where this metabolite is mobile in the environment. interreg-baltic.eu
However, without systematic, widespread monitoring across different geographical and climatological zones and over extended, continuous periods, a clear understanding of the spatial and temporal trends of SYN 530561 in the environment remains elusive.
Advanced Analytical Methodologies for Detection and Quantification of Syn 530561
High-Resolution Mass Spectrometry Approaches (LC-ESI-HRMS)
Liquid chromatography coupled with electrospray ionization high-resolution mass spectrometry (LC-ESI-HRMS) has become the cornerstone for analyzing polar and semi-polar organic micropollutants in aqueous matrices. nih.gov This technique offers high sensitivity and resolving power, enabling the detection and identification of a vast number of compounds, even at low concentrations. nih.govnih.govnist.gov For a metabolite like SYN 530561, LC-ESI-HRMS is instrumental, particularly when dealing with complex environmental samples where matrix effects can be a significant challenge. The combination of liquid chromatography for physical separation and HRMS for accurate mass detection allows for the effective differentiation of the target analyte from background interferences. nih.govresearchgate.net
A primary targeted approach for the quantification of SYN 530561 is direct injection liquid chromatography-electrospray ionization-mass spectrometry with multiple reaction monitoring (LC-ESI-MS/MRM). sigmaaldrich.comsigmaaldrich.com This method is noted for its exceptional sensitivity and selectivity, making it ideal for trace-level quantification in surface water and groundwater samples. sigmaaldrich.comsigmaaldrich.comproteomics.com.au
MRM, also known as Selected Reaction Monitoring (SRM), is a tandem mass spectrometry (MS/MS) technique typically performed on a triple quadrupole mass spectrometer. proteomics.com.auwikipedia.org The process involves two stages of mass filtering. In the first stage, a specific ion corresponding to the parent molecule of SYN 530561 (the precursor ion) is selected. This ion is then fragmented in a collision cell, and in the second stage, only a specific, characteristic fragment ion (the product ion) is selected and measured. wikipedia.org This two-fold specificity ensures that only the compound of interest is quantified, significantly reducing signal noise and matrix interference. proteomics.com.au The specific precursor-to-product ion pair is referred to as a "transition," and monitoring these transitions allows for highly reliable and reproducible quantification. wikipedia.org
Table 1: Key Aspects of the Multiple Reaction Monitoring (MRM) Technique
| Feature | Description | Advantage for SYN 530561 Analysis |
| Principle | Tandem MS technique involving selection of a specific precursor ion and a specific product ion (a "transition"). wikipedia.org | High specificity and selectivity, minimizing false positives from complex environmental matrices. proteomics.com.au |
| Instrumentation | Typically performed on a triple quadrupole mass spectrometer (QqQ). wikipedia.org | Provides robust and sensitive quantification, suitable for routine monitoring. nih.gov |
| Application | Targeted analysis for the quantification of known compounds. nih.gov | Ideal for determining the concentration of SYN 530561 in water samples when an analytical standard is available. sigmaaldrich.comsigmaaldrich.com |
| Sensitivity | Capable of detecting and quantifying analytes at very low concentrations (trace levels). proteomics.com.au | Enables monitoring of SYN 530561 at environmentally relevant concentrations. |
In contrast to the targeted MRM approach, non-target screening (NTS) is a powerful strategy for identifying a broad spectrum of known and unknown contaminants in a sample without prior selection of analytes. nih.govresearchgate.netnih.gov Utilizing LC-HRMS, NTS screens the sample for all detected mass-to-charge ratios (m/z), providing a comprehensive chemical fingerprint of the sample. nih.gov This is particularly valuable in environmental analysis for identifying unexpected contaminants, such as other metabolites or transformation products of the parent compound, dimethachlor (B1670658). nih.govfrontiersin.org
While NTS excels at identification, quantification is more challenging compared to targeted methods due to variations in ionization efficiency among different chemical compounds. nih.govresearchgate.net However, semi-quantitative estimations can be made, providing valuable information on the relative abundance of detected compounds. semanticscholar.org NTS is a crucial tool for holistic environmental risk assessment and for understanding the fate of contaminants like dimethachlor and its metabolites in the environment. frontiersin.org
Table 2: Comparison of Targeted (MRM) and Non-Target Screening (NTS) Approaches
| Aspect | Targeted Analysis (MRM) | Non-Target Screening (NTS) |
| Goal | Quantify specific, known compounds. nih.gov | Identify the widest possible range of compounds in a sample. frontiersin.org |
| Selectivity | Very High (monitors specific transitions). wikipedia.org | Lower (screens for all detectable ions). nih.gov |
| Prior Knowledge | Requires knowledge of the analyte and its fragmentation. researchgate.net | No a priori knowledge of contaminants is needed. researchgate.net |
| Quantification | Accurate and precise quantification. proteomics.com.au | Generally semi-quantitative or qualitative. nih.govsemanticscholar.org |
| Discovery Potential | Limited to pre-defined targets. | High potential to discover novel metabolites and transformation products. nih.gov |
Structural Characterization and Elucidation Techniques
The definitive identification and structural characterization of a metabolite like SYN 530561 rely on a combination of analytical techniques. High-resolution mass spectrometry is fundamental, as it provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the compound's elemental formula (C₁₃H₁₇NO₅). sigmaaldrich.com
Further structural information is obtained from the fragmentation patterns generated during tandem mass spectrometry (MS/MS), which is an inherent part of the MRM process. wikipedia.org These patterns provide clues about the molecule's substructures. However, for complete and unambiguous structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard. The availability of a digital NMR reference standard for SYN 530561 allows for direct comparison and confirmation of the sample's identity and structure. sigmaaldrich.comsigmaaldrich.com
Table 3: Techniques for Structural Characterization of SYN 530561
| Technique | Information Provided | Role in Analysis |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass-to-charge ratio (m/z). | Determination of the elemental formula (e.g., C₁₃H₁₇NO₅). sigmaaldrich.com |
| Tandem Mass Spectrometry (MS/MS) | Characteristic fragmentation patterns. | Provides structural information and confirmation of identity. wikipedia.org |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information on the molecular structure and connectivity of atoms. | Unambiguous confirmation of the chemical structure. sigmaaldrich.comsigmaaldrich.com |
Method Development and Validation Protocols for Environmental Matrices
The development and validation of an analytical method are critical steps to ensure that the data generated are reliable, reproducible, and fit for purpose. epa.gov For a compound like SYN 530561, this involves establishing a protocol that can accurately quantify the analyte in complex environmental matrices such as groundwater or surface water. researchgate.net
Method validation is the process of demonstrating a method's suitability and includes evaluating several key performance characteristics. epa.gov While specific international guidelines for emerging contaminants in water are often lacking, validation protocols are typically designed to comply with general requirements for analytical methods, such as those from the International Council for Harmonisation (ICH) for pharmaceutical ingredients, adapted for environmental applications. researchgate.netnih.govresearchgate.net The process ensures the method is specific to the analyte, linear over a range of concentrations, accurate, precise, and robust enough to handle variations in sample matrices. nih.gov
Table 4: Key Parameters for Analytical Method Validation in Environmental Monitoring
| Validation Parameter | Definition | Importance for SYN 530561 Analysis |
| Specificity/Selectivity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | Ensures that the signal measured is from SYN 530561 and not from interfering compounds in the water sample. |
| Linearity & Range | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. | Establishes the concentration range over which the method is accurate for quantifying SYN 530561. |
| Accuracy | The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. | Determines how close the measured concentration is to the actual concentration present in the sample. |
| Precision (Repeatability & Reproducibility) | The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. nih.gov | Demonstrates the consistency and reliability of the method over time and between different analysts or labs. researchgate.net |
| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Defines the minimum concentration of SYN 530561 that can be reliably measured in an environmental sample. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | Ensures the method remains reliable even with minor variations in experimental conditions (e.g., pH, temperature). |
Environmental Fate and Transport Studies of Syn 530561
Leaching Potential and Groundwater Contamination Dynamics
For instance, metabolites of the related herbicide metolachlor (B1676510), such as metolachlor ethane (B1197151) sulfonic acid (ESA) and metolachlor oxanilic acid (OA), have been shown to be more persistent and mobile than the parent compound, leading to their frequent detection in groundwater. This is a common characteristic of chloroacetamide herbicide metabolites, suggesting that SYN 530561 could also exhibit significant leaching potential. The German Environment Agency (Umweltbundesamt) has recommended prioritizing the monitoring of other dimethachlor (B1670658) metabolites, such as CGA 369873, in groundwater due to a high number of findings, underscoring the relevance of dimethachlor metabolites in the context of groundwater quality. umweltbundesamt.de
The assessment of leaching potential often involves modeling under standardized conditions, such as the FOCUS (FOrum for the Co-ordination of pesticide fate models and their Use) groundwater scenarios. europa.eunih.govctgb.nl These scenarios represent a range of agricultural, soil, and climate conditions across Europe to predict the concentration of a substance in groundwater. Without specific input parameters for SYN 530561, such as its soil organic carbon-water (B12546825) partitioning coefficient (Koc) and its degradation half-life (DT50), a quantitative assessment of its leaching through these models remains speculative. However, its classification as a potential groundwater pollutant by suppliers of analytical standards suggests that its properties may lead to a positive leaching assessment under such models.
Transport Mechanisms in Aquatic and Terrestrial Systems
The movement of SYN 530561 in aquatic and terrestrial environments is governed by a combination of its physical-chemical properties and environmental factors. Key transport mechanisms include:
Leaching: As discussed above, the vertical movement through the soil profile with percolating water is a primary transport pathway into groundwater. The mobility of the compound, often indicated by its Koc value, is a determining factor. A low Koc value would suggest weaker adsorption to soil particles and higher mobility.
Runoff: Movement across the soil surface with rainwater or irrigation water can transport the metabolite into surface water bodies like rivers and lakes. The solubility of the compound in water and the intensity of rainfall events are critical factors in this process.
Adsorption-Desorption: The binding of SYN 530561 to soil particles (adsorption) and its subsequent release (desorption) will influence its availability for transport via leaching and runoff. The organic matter content and clay percentage of the soil are major factors influencing these processes.
The parent compound, dimethachlor, is known to be highly soluble in water, a property that can be inherited by its metabolites, potentially facilitating their transport in aqueous systems.
Persistence and Environmental Half-Life Considerations
The persistence of a chemical in the environment is a critical factor in determining its long-term impact. It is typically quantified by its half-life (DT50), the time it takes for 50% of the initial concentration to degrade.
While specific DT50 values for SYN 530561 are not publicly documented, studies on the parent compound dimethachlor indicate that it is not expected to be persistent in soil. However, it may be persistent in aquatic systems depending on local conditions. It is a well-established phenomenon that metabolites can sometimes be more persistent than their parent compounds. For example, glyphosate, another herbicide, degrades relatively quickly, but its main metabolite, aminomethylphosphonic acid (AMPA), can accumulate in the soil. nih.gov
The degradation of chloroacetamide herbicides and their metabolites is primarily a biological process, influenced by soil microbial activity, temperature, and moisture. Therefore, the persistence of SYN 530561 would be expected to vary depending on these environmental conditions. The lack of specific degradation data for SYN 530561 highlights a significant data gap in the complete environmental risk assessment of dimethachlor.
Below is a table summarizing the conceptual understanding of the environmental fate parameters for SYN 530561, based on the behavior of similar compounds.
| Environmental Parameter | Influencing Factors | Implied Behavior of SYN 530561 (based on analogous compounds) |
| Leaching Potential | Soil type, Koc value, DT50 value, water solubility | Potentially high, given the behavior of other chloroacetamide metabolites. |
| Transport in Water | Water solubility, runoff potential | Likely to be transported in aquatic systems due to expected water solubility. |
| Soil Mobility | Adsorption (Koc), Desorption | Expected to be mobile in soil, particularly in soils with low organic matter. |
| Persistence (DT50) | Microbial activity, temperature, moisture, pH | Persistence is unknown but could be significant, potentially exceeding that of the parent compound. |
Ecotoxicological Research and Environmental Impact Assessment of Syn 530561
Effects on Aquatic Ecosystems and Organisms
Detailed ecotoxicological data specifically for the dimethachlor (B1670658) metabolite SYN 530561 in aquatic systems is not extensively published in readily accessible literature. Regulatory assessments often focus on metabolites that are found in significant concentrations or are considered toxicologically relevant. epa.gov For the parent compound, dimethachlor, the primary aquatic toxicity concern is for algae and aquatic plants, which are the most sensitive species due to its herbicidal mode of action. laenderfinanzierungsprogramm.de Studies on dimethachlor show a lowest EC50 value of 35 µg/L and a lowest NOEC of 0.46 µg/L for the aquatic plant Lemna gibba. laenderfinanzierungsprogramm.de
The environmental risk of metabolites is evaluated based on their presence and concentration in relevant environmental compartments, such as groundwater and surface water. umweltbundesamt.de For instance, other dimethachlor metabolites, like CGA 369873, have been detected in monitoring programs, leading to their prioritization for observation. umweltbundesamt.deresearchgate.net The assessment of SYN 530561 would follow a similar logic, where its detection in aquatic environments would trigger the need for further toxicological testing.
The table below summarizes the acute aquatic toxicity data for the parent compound, dimethachlor, which provides context for the types of endpoints evaluated.
Table 1: Acute Aquatic Ecotoxicity of Dimethachlor
| Species | Endpoint | Value (mg/L) |
|---|---|---|
| Fish | LC50 | > 1 |
| Invertebrates | LC50 | > 1 |
| Algae and Aquatic Plants | EC50 | 0.035 (Lemna gibba) |
Data sourced from a factsheet by the German Environment Agency. laenderfinanzierungsprogramm.de
Terrestrial Ecotoxicity Assessments
Information specifically detailing the terrestrial ecotoxicity of SYN 530561 is scarce in public scientific literature. The assessment of pesticide metabolites in the terrestrial environment typically involves evaluating their effects on soil-dwelling organisms and non-target plants. For the parent compound, dimethachlor, it is known to be moderately toxic to earthworms. herts.ac.uk
Studies on dimethachlor's degradation in soil have identified several major metabolites, including CGA 50266 and CGA 354742. herts.ac.uk Research has shown that high doses of dimethachlor can impact soil microbial biomass and enzymatic activities. researchgate.net The potential effects of SYN 530561 on soil microorganisms would be a key aspect of its terrestrial risk assessment. The process would involve determining the concentration of SYN 530561 in soil and conducting studies on key soil organisms if those concentrations are deemed significant.
Bioavailability and Bioconcentration Potential in Environmental Receptors
There is currently no publicly available information on the specific bioavailability and bioconcentration factor (BCF) for SYN 530561. The potential for a substance to bioaccumulate is often initially estimated based on its physicochemical properties, such as the octanol-water partition coefficient (log Kow). For the parent compound, dimethachlor, the log Kow is 2.17, and the BCF is below the trigger value of 100, suggesting a low likelihood of significant accumulation in food chains. laenderfinanzierungsprogramm.de
The bioavailability and bioconcentration potential of metabolites like SYN 530561 would be assessed as part of a detailed environmental risk assessment. nih.gov This would involve experimental studies to determine the uptake and elimination kinetics in relevant organisms, such as fish, if the metabolite is found to be persistent and present in significant concentrations in water. nih.gov
Ecological Risk Assessment Frameworks
The ecological risk assessment for a pesticide metabolite like SYN 530561 is conducted within established regulatory frameworks, such as those used by the European Food Safety Authority (EFSA) or the U.S. Environmental Protection Agency (EPA). nih.govepa.gov These frameworks follow a tiered approach.
Initially, the focus is on the parent active substance. epa.gov However, metabolites that are formed in significant amounts (typically >10% of the applied active substance in a relevant study) or are of toxicological concern are also subject to assessment. epa.gov The assessment aims to determine if the toxicity of the metabolites has been adequately covered by the toxicological studies conducted on the parent compound. nih.gov
Genotoxicity Assessment of Dimethachlor Metabolite Syn 530561
Comparative Analysis with Parent Compound Genotoxicity
A comparative analysis of the genotoxicity of Dimethachlor (B1670658) Metabolite SYN 530561 with its parent compound, dimethachlor, is inherently limited by the lack of data on the metabolite. However, a review of the genotoxicity data for dimethachlor provides a basis for understanding the potential risks associated with its metabolic products.
Dimethachlor has been subjected to a battery of genotoxicity tests to assess its potential to cause genetic damage. These studies are crucial for the registration and continuous evaluation of the pesticide. The general findings indicate that dimethachlor is not considered to be genotoxic.
Standard in vitro and in vivo genotoxicity assays for dimethachlor have consistently yielded negative results. For instance, the Ames test, which assesses the potential of a substance to cause gene mutations in bacteria, has been negative for dimethachlor. nih.gov Similarly, in vivo tests, such as the micronucleus assay in rodents, which detects chromosomal damage, have also been negative. orscience.ru
The table below summarizes the typical genotoxicity data for dimethachlor:
| Genotoxicity Test | Test System | Result |
| Ames Test (Bacterial Reverse Mutation Assay) | Salmonella typhimurium | Negative |
| In vitro Mammalian Cell Gene Mutation Assay | e.g., Mouse Lymphoma Assay | Negative |
| In vitro Chromosomal Aberration Test | Mammalian Cells | Negative |
| In vivo Micronucleus Test | Rodent Bone Marrow | Negative |
The consistently negative results from a comprehensive set of genotoxicity assays for dimethachlor strongly suggest that the parent compound itself does not pose a genotoxic hazard. This lack of genotoxicity in the parent compound is a significant factor in the assessment of its metabolites. If the parent compound is not genotoxic and the metabolic pathways are not expected to produce reactive intermediates, its metabolites are also likely to be non-genotoxic.
Regulatory Frameworks and Environmental Monitoring of Syn 530561
Integration into Environmental Monitoring Programs
The presence of pesticide metabolites in the environment is a key consideration for regulatory bodies. SYN 530561 is recognized as a metabolite of dimethachlor (B1670658), a substance that has the potential to be a pollutant in groundwater. As such, monitoring its presence in water sources is essential.
To facilitate this, analytical reference standards for SYN 530561 are available. These standards are crucial for the accurate determination of the analyte in surface and groundwater samples. The primary method for its detection is direct injection liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) with multiple reaction monitoring (MRM). This highly sensitive technique allows for the precise quantification of SYN 530561 levels in environmental samples, forming the backbone of monitoring programs designed to track its occurrence and concentration in water bodies. The general approach to environmental monitoring also involves preventing the discharge of such chemicals into the environment and having clear protocols for handling and disposal in case of spillage. chemicalbook.com
The broader regulatory context for environmental monitoring of pesticide residues is established by guidelines that require consideration of metabolites, degradation, and reaction products in soil, groundwater, surface water, sediment, and air.
| Monitoring Aspect | Details for SYN 530561 | Regulatory Context |
|---|---|---|
| Analyte | Dimethachlor Metabolite SYN 530561 | Considered a potential groundwater pollutant. herts.ac.uk |
| Application of Standard | Analytical reference standard for determination in surface and groundwater. | Ensures accuracy and comparability of monitoring data. |
| Detection Methodology | Liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) with multiple reaction monitoring (MRM). | High-sensitivity methods are required for trace-level detection in environmental matrices. |
| Environmental Precaution | Discharge into the environment must be avoided. chemicalbook.com | General principle for all chemicals of potential concern. |
Role in Pesticide Metabolite Risk Assessment
In the European Union, the European Food Safety Authority (EFSA) has established frameworks for evaluating the toxicological relevance of pesticide metabolites in dietary risk assessment. europa.eu A key aspect of this is determining whether metabolites found in food crops, animal products, soil, or groundwater are also present in the animal species used for toxicological studies. fao.org If novel metabolites are identified or if they are present in different proportions, further toxicological testing may be required. fao.org This is decided on a case-by-case basis, considering the amount and chemical structure of the metabolite. fao.org
The assessment process for pesticide metabolites often follows a tiered approach. frontiersin.org The initial tiers may involve assessing the potential for genotoxicity. frontiersin.org Subsequent tiers can lead to the establishment of health-based guidance values for conducting a dietary risk assessment. frontiersin.org For metabolites found in groundwater, specific guidance is followed to determine their relevance. frontiersin.org
A significant consideration in the risk assessment is the potential for species differences in metabolism. frontiersin.org To ensure that findings from animal studies are applicable to humans, it is crucial to understand if humans are exposed to the same set of compounds as the test species. frontiersin.org Comparative in vitro metabolism studies using animal and human cells are increasingly used to address this question. nih.gov
| Risk Assessment Component | Key Considerations | Regulatory Approach (EU Example) |
|---|---|---|
| Toxicological Relevance | Metabolites may have different toxicity profiles than the parent compound. nih.gov | Case-by-case evaluation of metabolites. fao.org |
| Exposure Assessment | Identification and quantification of metabolites in food, water, and the environment. | Tiered approach, starting with genotoxicity assessment. frontiersin.org |
| Species Differences | Metabolic pathways can vary between test animals and humans. frontiersin.org | Use of comparative in vitro metabolism studies. nih.gov |
| Groundwater Metabolites | Specific assessment of relevance for metabolites found in groundwater. frontiersin.org | Follows specific EC guidance on groundwater metabolites. frontiersin.org |
Data Protection and Study Reliance in Regulatory Evaluations
The generation of data for the registration of a pesticide and its metabolites represents a significant investment for the applicant. nih.gov To encourage this investment, regulatory frameworks often include provisions for data protection, also known as exclusive use. nih.gov This means that for a certain period, typically 10 years in Europe and North America, the data submitted by the original applicant cannot be used for the commercial benefit of another company. nih.gov
When submitting data for regulatory evaluation, applicants must clearly state any claims of confidentiality. epa.gov In the United States, for instance, the Environmental Protection Agency (EPA) requires a "Statement of Data Confidentiality Claims" with each study submitted. epa.gov Information that discloses manufacturing or quality control processes may be considered confidential business information (CBI). epa.gov However, safety and efficacy data are generally not considered confidential and must be made available to the public. epa.gov
In Canada, the Pest Management Regulatory Agency (PMRA) also has clear guidelines on the designation and protection of CBI. canada.ca Test data supporting a registration decision are made available in a public register, but any information designated and accepted as CBI is protected from public access. canada.cacanada.ca This includes details on manufacturing processes and the identity and concentration of certain formulants, unless they are of health or environmental concern. canada.ca
The reliance on studies is a cornerstone of the regulatory evaluation process. Regulatory agencies like EFSA and the EPA base their risk assessments on the comprehensive data packages submitted by applicants. europa.eufederalregister.gov These data packages include detailed information on the physical and chemical properties of the substance, toxicological studies, and its environmental fate and behavior. The integrity and completeness of this data are paramount for a robust and scientifically sound regulatory decision.
Emerging Research Directions and Methodological Innovations for Syn 530561
Advanced Omics Technologies in Ecotoxicological Studies
The application of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—has revolutionized ecotoxicology by providing a deeper understanding of how contaminants affect organisms at the molecular level. nih.gov These technologies allow scientists to observe broad-scale changes in genes, proteins, and metabolites in response to chemical exposure.
However, a review of existing literature indicates a lack of specific studies that have applied these advanced omics technologies to assess the ecotoxicological effects of Dimethachlor (B1670658) Metabolite SYN 530561. While the parent compound, dimethachlor, has undergone toxicological assessment, the specific molecular impacts of its metabolite SYN 530561 on various organisms have not been detailed in available research. The potential for this metabolite to induce changes in gene expression, protein function, or metabolic pathways in non-target organisms remains an area requiring significant investigation.
Predictive Modeling of Environmental Fate and Effects
Predictive modeling, including Quantitative Structure-Activity Relationship (QSAR) models, plays a vital role in forecasting the environmental behavior and potential toxicity of chemical compounds. These computational tools use a substance's chemical structure to estimate its properties, such as persistence, mobility, and bioaccumulation potential.
There is no readily available information on the specific application of predictive modeling to determine the environmental fate and effects of SYN 530561. While models are used to predict the environmental behavior of pesticides and their metabolites in general, specific model outputs or validations for SYN 530561 are not present in the public domain. Such studies would be invaluable for predicting how this metabolite might move through soil and water systems and its potential to impact ecosystems.
Interdisciplinary Approaches to Metabolite Research
A comprehensive understanding of a pesticide metabolite's environmental impact necessitates an interdisciplinary approach, integrating knowledge from chemistry, toxicology, environmental science, and molecular biology. This holistic perspective is essential for assessing the complete lifecycle and potential risks associated with metabolites like SYN 530561.
The current body of research on SYN 530561 does not reflect a concerted interdisciplinary effort. While its chemical identity is established, a broader investigation incorporating its ecological effects and environmental chemistry is not yet apparent in the scientific literature. Future research would benefit from collaborative studies that bridge these different scientific disciplines to provide a more complete picture of the role and impact of SYN 530561 in the environment.
Q & A
Q. How should researchers address gaps in SYN 530561’s toxicological profile?
- Methodological Answer : Conduct in vitro assays (e.g., Ames test, zebrafish embryotoxicity) to assess genotoxicity and endocrine disruption. Publish negative results to avoid publication bias. Follow CONSORT guidelines for preclinical studies, including raw data deposition and conflict-of-interest disclosures .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
